molecular formula C30H32N4O3S B2948058 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide CAS No. 361173-64-0

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide

Cat. No.: B2948058
CAS No.: 361173-64-0
M. Wt: 528.67
InChI Key: UDLMASQYAGNIDK-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl}sulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety, a sulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S/c1-29(2)16-23-17-30(3,18-29)19-34(23)38(36,37)24-13-11-20(12-14-24)28(35)31-22-8-6-7-21(15-22)27-32-25-9-4-5-10-26(25)33-27/h4-15,23H,16-19H2,1-3H3,(H,31,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLMASQYAGNIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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